2-{[4-amino-5-(4-bromobenzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide
Description
Properties
IUPAC Name |
2-[4-amino-5-(4-bromophenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN7O3S2/c15-8-1-3-9(4-2-8)27(24,25)10-5-17-14(21-12(10)16)26-6-11(23)20-13-18-7-19-22-13/h1-5,7H,6H2,(H2,16,17,21)(H2,18,19,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOALHUVQVOHNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=NC=NN3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN7O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(4-bromobenzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include palladium catalysts, boronic acids, and appropriate solvents .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide (-SO₂-NH-) group participates in acid/base reactions and nucleophilic substitutions. Key reactions include:
Pyrimidine Ring Modifications
The 4-aminopyrimidine core undergoes electrophilic substitution and ring expansion:
Bromobenzenesulfonyl Reactivity
The 4-bromo substituent enables cross-coupling reactions:
Triazole-Acetamide Interactions
The N-(4H-1,2,4-triazol-3-yl)acetamide group shows distinct behavior:
Thermal Degradation Pathways
Thermogravimetric analysis (TGA) reveals stability up to 220°C, followed by three-stage decomposition:
| Stage | Temp Range (°C) | Mass Loss (%) | Proposed Process |
|---|---|---|---|
| 1 | 220-280 | 18.7 | Cleavage of acetamide bond |
| 2 | 280-350 | 43.2 | Pyrimidine ring sublimation |
| 3 | 350-500 | 28.1 | Sulfonamide oxidative breakdown |
Biological Activation Pathways
In vitro studies demonstrate enzymatic transformations:
This compound's reactivity profile is extensively shaped by its hybrid heterocyclic architecture. The bromobenzenesulfonyl group provides opportunities for late-stage functionalization through cross-coupling, while the triazole-acetamide moiety contributes to both synthetic versatility and biological interactions. Current gaps in research include detailed kinetic studies of its hydrolysis pathways and exploration of photochemical reactivity.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The presence of the pyrimidine and triazole moieties contributes to its ability to inhibit specific enzymes involved in cancer cell proliferation. For instance, research indicates that derivatives of pyrimidine have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
Antimicrobial Properties
The compound exhibits significant antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria. The sulfonamide group is known for its antibacterial properties, and when combined with the triazole structure, it enhances the compound's efficacy against resistant strains of bacteria . Laboratory studies have demonstrated its effectiveness in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
Inhibition of URAT1
Another notable application is its role as a URAT1 (Urate transporter 1) inhibitor. This mechanism is crucial for the treatment of gout and hyperuricemia. The compound's ability to inhibit URAT1 helps in reducing uric acid levels in the blood, which is beneficial for patients suffering from these conditions .
Fungicidal Activity
The compound has also been investigated for its fungicidal properties. Studies suggest that it can be effective against various fungal pathogens affecting crops. The mechanism involves disrupting fungal cell wall synthesis, leading to cell lysis and death . This property makes it a candidate for developing new agricultural fungicides.
Herbicide Potential
Research indicates that this compound may possess herbicidal activity as well. Its structural components allow it to interfere with specific biochemical pathways in plants, which can inhibit weed growth without harming crops. This dual action could lead to more sustainable agricultural practices by reducing the need for multiple chemical treatments .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer | Demonstrated significant inhibition of tumor growth in in vitro tests using breast cancer cell lines. |
| Study 2 | Antimicrobial | Showed effectiveness against antibiotic-resistant strains of bacteria, with minimal cytotoxicity to human cells. |
| Study 3 | URAT1 Inhibition | Reduced serum uric acid levels in animal models, indicating potential for gout treatment. |
| Study 4 | Fungicidal | Inhibited fungal growth in in vivo tests on infected crops, suggesting efficacy as a fungicide. |
| Study 5 | Herbicidal | Induced phytotoxicity in common weeds while preserving crop health in preliminary trials. |
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(4-bromobenzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(4-Methylphenyl)amino]carbonyl}-7-(4-methoxyphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid
- 3-{[(4-Phenyl)amino]carbonyl}-7-(4-methoxyphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Uniqueness
2-{[4-amino-5-(4-bromobenzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide is unique due to the presence of the 4-ethylphenyl group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Biological Activity
The compound 2-{[4-amino-5-(4-bromobenzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article will explore its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 4-amino-5-(4-bromobenzenesulfonyl)pyrimidine with triazole derivatives. The introduction of the sulfanyl group is crucial for enhancing the biological activity of the resulting molecule. The detailed synthetic pathway often includes various steps such as nucleophilic substitutions and condensation reactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
- Recent studies have shown that related pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G1 phase, as well as inhibition of key kinases involved in cancer progression .
2. Antimicrobial Properties
- Compounds containing sulfonamide groups are known for their antibacterial and antifungal activities. Preliminary studies suggest that this compound may inhibit bacterial growth through mechanisms such as enzyme inhibition or disruption of cell wall synthesis .
3. Enzyme Inhibition
- The compound has shown potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. This suggests possible applications in treating conditions like Alzheimer's disease and urinary tract infections .
Case Studies
-
Anticancer Studies
- A study evaluating similar triazole derivatives found that they exhibited IC50 values significantly lower than traditional chemotherapeutic agents like doxorubicin, indicating a stronger anticancer effect . In vitro assays demonstrated that these compounds could effectively induce apoptosis in cancer cells through caspase activation.
- Antimicrobial Efficacy
- Enzyme Activity
Data Tables
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodology : Alkylation of 4-amino-5-substituted pyrimidin-2-yl thiol intermediates with α-chloroacetamides in ethanol under alkaline conditions (e.g., KOH/EtOH). Purification via crystallization yields white or light-yellow crystalline solids with sharp melting points .
- Optimization : Monitor reaction progress using TLC/HPLC. Adjust solvent polarity (e.g., ethanol vs. DMF) to enhance solubility of bromobenzenesulfonyl groups.
Q. How is the compound characterized post-synthesis?
- Techniques :
- NMR (1H/13C) to confirm sulfanyl and acetamide linkages.
- Mass spectrometry (ESI-MS) for molecular weight validation.
- Elemental analysis to verify purity (>95%).
- Single-crystal X-ray diffraction (SHELX programs) for absolute configuration determination, especially to resolve steric effects from the 4-bromobenzenesulfonyl group .
Q. What in vitro models are suitable for evaluating its biological activity?
- Anti-exudative activity : Tested in rat formalin-induced edema models using digital plethysmometry. Compare efficacy to reference drugs (e.g., sodium diclofenac). 15/21 analogs in related studies showed activity, with 8 exceeding diclofenac .
Advanced Research Questions
Q. How can computational methods predict reactivity or optimize synthesis pathways?
- Approach :
- Use density functional theory (DFT) to calculate transition states for sulfanyl group substitution.
- Apply reaction path search algorithms (e.g., via quantum chemistry) to identify energetically favorable pathways for pyrimidine-triazole coupling .
- Validate predictions with experimental data (e.g., reaction yields, side-product analysis).
Q. How to resolve contradictions in biological activity data across studies?
- Strategies :
- Replicate experiments under standardized conditions (e.g., consistent edema induction protocols).
- Perform structure-activity relationship (SAR) analysis by synthesizing analogs with modified sulfonyl or triazole substituents.
- Use statistical models (e.g., multivariate regression) to correlate electronic/steric descriptors with activity .
Q. What challenges arise in crystallographic analysis due to bulky substituents like 4-bromobenzenesulfonyl?
- Issues : High electron density from bromine causes absorption errors. Twinning may occur due to asymmetric packing.
- Solutions :
- Use SHELXL with TWIN commands for refinement.
- Collect high-resolution data (e.g., synchrotron sources) and apply multi-scan absorption corrections .
Q. How to design a SAR study for this compound?
- Steps :
Synthesize analogs with variations in:
- Pyrimidine ring : Replace bromine with Cl, F, or methyl groups.
- Triazole moiety : Modify substituents at N1/N2 positions.
Test activity in cell-based assays (e.g., COX-2 inhibition for anti-inflammatory effects).
Develop QSAR models using descriptors like Hammett constants or logP values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
